molecular formula C30H50O4 B14723590 Dinonyl 2-[(2-methylphenyl)methyl]butanedioate CAS No. 5859-37-0

Dinonyl 2-[(2-methylphenyl)methyl]butanedioate

Cat. No.: B14723590
CAS No.: 5859-37-0
M. Wt: 474.7 g/mol
InChI Key: AZYNLGZUAXFDNH-UHFFFAOYSA-N
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Description

Dinonyl 2-[(2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C30H50O4. It is characterized by its complex structure, which includes multiple bonds, aromatic rings, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate typically involves esterification reactions. One common method is the reaction between 2-[(2-methylphenyl)methyl]butanedioic acid and nonanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dinonyl 2-[(2-methylphenyl)methyl]butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinonyl 2-[(2-methylphenyl)methyl]butanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dinonyl 2-[(2-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The aromatic ring may also participate in π-π interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dinonyl 2-[(2-methylphenyl)methyl]butanedioate: Unique due to its specific ester and aromatic structure.

    Dinonyl 2-[(2-ethylphenyl)methyl]butanedioate: Similar structure but with an ethyl group instead of a methyl group.

    Dinonyl 2-[(2-propylphenyl)methyl]butanedioate: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of ester and aromatic groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

5859-37-0

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

dinonyl 2-[(2-methylphenyl)methyl]butanedioate

InChI

InChI=1S/C30H50O4/c1-4-6-8-10-12-14-18-22-33-29(31)25-28(24-27-21-17-16-20-26(27)3)30(32)34-23-19-15-13-11-9-7-5-2/h16-17,20-21,28H,4-15,18-19,22-25H2,1-3H3

InChI Key

AZYNLGZUAXFDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC(CC1=CC=CC=C1C)C(=O)OCCCCCCCCC

Origin of Product

United States

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